Cas no 349666-24-6 (4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is a pyrene-derived boronic ester compound widely used in organic synthesis and materials science. Its key advantages include high stability under ambient conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable boron reagent for constructing polycyclic aromatic hydrocarbon (PAH) frameworks. The pyrene moiety enhances π-conjugation, making it valuable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. The tetramethyl substitution on the dioxaborolane ring improves solubility in common organic solvents, facilitating handling and reaction efficiency. This compound is particularly useful for synthesizing advanced functional materials with tailored electronic properties.
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane structure
349666-24-6 structure
商品名:4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
CAS番号:349666-24-6
MF:C22H21BO2
メガワット:328.21194
MDL:MFCD11505919
CID:67780
PubChem ID:11077956

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1-pyrenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-pyrenyl)-
    • 4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane
    • 1-(4,4,5,5-tetramethyl-1,3,2-di-oxaborolan-2-yl)pyrene
    • 1-(Bpin)pyrene
    • 2-(pyren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(pyren-6-yl)-1,3,2-dioxaborolane
    • Pyrenyl-1-boronic acid pinacol ester
    • SCHEMBL224510
    • ZNA66624
    • 349666-24-6
    • AKOS016003258
    • AC-8556
    • AS-55686
    • FT-0751870
    • AMY2511
    • MFCD11505919
    • W17372
    • DTXSID20454445
    • CS-0061091
    • A822484
    • DB-009197
    • MDL: MFCD11505919
    • インチ: InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3
    • InChIKey: PHBXSUBZBOVYKO-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C(C)(C)OB(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O1

計算された属性

  • せいみつぶんしりょう: 328.16300
  • どういたいしつりょう: 328.1634601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 25
  • 回転可能化学結合数: 1
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.17
  • ふってん: 493.193°C at 760 mmHg
  • フラッシュポイント: 252.074°C
  • 屈折率: 1.671
  • PSA: 18.46000
  • LogP: 4.88320

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D957808-25g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 95%
25g
$155 2024-06-07
Chemenu
CM136876-5g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 95%+
5g
$*** 2023-05-30
Chemenu
CM136876-5g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 95+%
5g
$295 2021-08-05
Aaron
AR007HAS-1g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 97%
1g
$5.00 2025-01-23
Crysdot LLC
CD12080376-1g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 95+%
1g
$772 2024-07-24
Aaron
AR007HAS-25g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 97%
25g
$101.00 2025-01-23
Ambeed
A219500-1g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 98%
1g
$9.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131731-25g
4,4,5,5-Tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane
349666-24-6 97%
25g
¥1126.00 2024-05-17
Ambeed
A219500-25g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 98%
25g
$145.0 2025-02-27
eNovation Chemicals LLC
D957808-5g
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
349666-24-6 95%
5g
$70 2025-02-21

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: 1,2-Dichlorobenzene ;  1 h, 20 °C; 48 h, 80 °C
1.2 Solvents: Triethylamine ;  0 - 5 °C; 1 h, 20 °C
リファレンス
Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
Bagutski, Viktor; et al, Journal of the American Chemical Society, 2013, 135(1), 474-487

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane 関連文献

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolaneに関する追加情報

Comprehensive Guide to 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6)

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6) is a highly specialized boron-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of dioxaborolane derivatives, which are widely used in organic synthesis, material science, and pharmaceutical research. The presence of the pyrene moiety in its structure makes it particularly valuable for applications requiring fluorescence and electron transfer properties.

The molecular formula of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is C24H25BO2, and it features a dioxaborolane ring attached to a pyren-1-yl group. This structural configuration imparts exceptional stability and reactivity, making it a preferred choice for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. The compound's high purity and consistent performance have made it a staple in laboratories focusing on advanced organic synthesis.

One of the most intriguing aspects of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is its role in the development of organic electronic materials. With the growing demand for flexible electronics and OLED displays, researchers are increasingly exploring boron-based compounds for their electron-transporting capabilities. This compound, in particular, has shown promise in optoelectronic applications, a hot topic in material science forums and academic discussions.

In addition to its electronic applications, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is also utilized in bioconjugation chemistry. Its ability to form stable bonds with biomolecules makes it a valuable tool for probe development and diagnostic assays. This aligns with the current trend in precision medicine and molecular imaging, areas that are heavily researched and frequently searched in scientific databases.

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane involves a series of carefully controlled reactions to ensure high yield and purity. The process typically starts with the borylation of pyrene, followed by the introduction of the dioxaborolane group. This method is often compared to other boronic ester syntheses, a common query among synthetic chemists. The compound's solubility in organic solvents and thermal stability further enhance its practicality in laboratory settings.

From a commercial perspective, the demand for 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane has been steadily increasing, driven by its applications in academic research and industrial R&D. Suppliers often highlight its high reactivity and compatibility with various reaction conditions, making it a sought-after reagent. Market analyses indicate a growing interest in boron-based compounds, with this compound being no exception.

Safety and handling of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane are also critical considerations. While it is not classified as a hazardous material, standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) and proper ventilation. This aligns with the broader discussion on lab safety protocols, a topic frequently searched by students and professionals alike.

In summary, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6) is a multifaceted compound with applications spanning organic synthesis, material science, and biomedical research. Its unique properties and growing relevance in cutting-edge technologies make it a compound worth watching in the coming years. Whether you're a researcher, a supplier, or simply curious about advanced chemical reagents, this compound offers a fascinating glimpse into the future of chemical innovation.

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